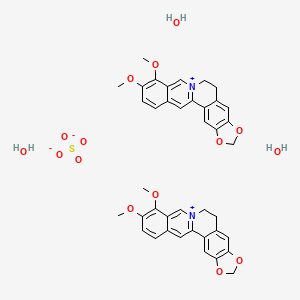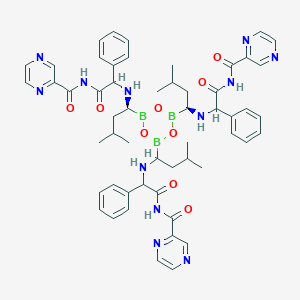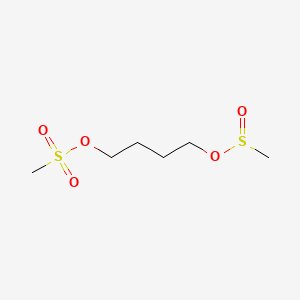
seco Everolimus B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Seco Everolimus B is a derivative of Everolimus, a well-known mammalian target of rapamycin (mTOR) inhibitor. . This compound is primarily used as a reference standard in pharmaceutical research and development.
Vorbereitungsmethoden
Seco Everolimus B is synthesized through a series of complex chemical reactions. The synthetic route involves the hydrolysis of Everolimus, leading to the formation of this compound. The reaction conditions typically include the use of specific solvents and catalysts to facilitate the hydrolysis process . Industrial production methods for this compound are not widely documented, but it is generally produced in specialized laboratories under controlled conditions to ensure high purity and quality.
Analyse Chemischer Reaktionen
Seco Everolimus B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Seco Everolimus B has several scientific research applications, including:
Chemistry: It is used as a reference standard for analytical methods development and validation.
Biology: It is used in studies related to the mTOR pathway, which is crucial for cell growth and proliferation.
Medicine: It is used in research related to cancer treatment, particularly in understanding the mechanisms of mTOR inhibitors.
Industry: It is used in the quality control of pharmaceutical products containing Everolimus
Wirkmechanismus
Seco Everolimus B, like Everolimus, exerts its effects by inhibiting the mTOR complex 1 (mTORC1). This inhibition leads to the regulation of several crucial cellular functions, including protein synthesis, angiogenesis, lipid biosynthesis, mitochondrial biogenesis, cell cycle progression, and autophagy . The molecular targets involved include the mTORC1 protein and various downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Seco Everolimus B is similar to other mTOR inhibitors, such as:
Everolimus: The parent compound, used widely in cancer treatment and organ transplantation.
Sirolimus (Rapamycin): Another mTOR inhibitor with similar applications but different pharmacokinetic properties.
Temsirolimus: A derivative of Sirolimus, used primarily in the treatment of renal cell carcinoma
This compound is unique in its specific structure and its use as a reference standard in analytical methods development and validation.
Eigenschaften
IUPAC Name |
(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H85NO15/c1-32(16-12-11-13-17-33(2)45(65-8)30-40-21-19-38(7)53(64,69-40)50(60)51(61)54-23-15-14-18-41(54)52(62)63)26-36(5)47(58)49(67-10)48(59)37(6)27-34(3)42(56)31-43(57)35(4)28-39-20-22-44(68-25-24-55)46(29-39)66-9/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,57,59,64H,14-15,18-26,28-31H2,1-10H3,(H,62,63)/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43+,44-,45+,46-,48-,49+,53-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQDLIBRKRCTPR-DKBZHAOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)OCCO)O)C)O)OC)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)C[C@@H]([C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)/C)O)OC)/C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H85NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
976.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220127-30-0 |
Source


|
| Record name | Everolimus acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220127300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EVEROLIMUS ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKH7MLE47U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B601034.png)

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)




